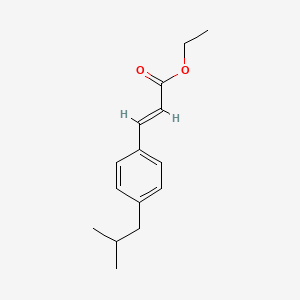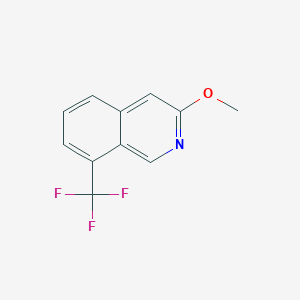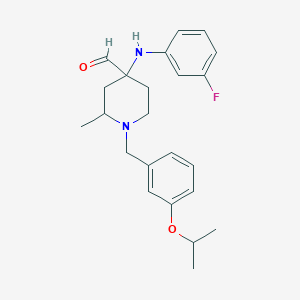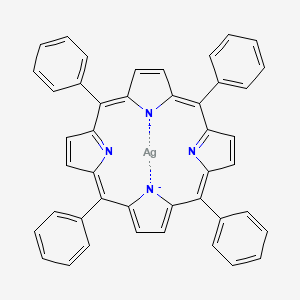
4-(3-フルオロ-4-カルボニルフェニル)フェニル酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid is an organic compound with the molecular formula C15H11FO4 It is a derivative of phenylacetic acid, featuring a fluorine atom and a carbonyl group attached to the phenyl ring
科学的研究の応用
4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical intermediates.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and phenylacetic acid.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography may be employed.
化学反応の分析
Types of Reactions: 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-(3-Fluoro-4-carboxyphenyl)phenylacetic acid.
Reduction: Formation of 4-(3-Fluoro-4-hydroxyphenyl)phenylacetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and carbonyl group play crucial roles in its binding affinity and specificity.
類似化合物との比較
- 4-(3-Chloro-4-carbonylphenyl)phenylacetic acid
- 4-(3-Bromo-4-carbonylphenyl)phenylacetic acid
- 4-(3-Methyl-4-carbonylphenyl)phenylacetic acid
Comparison:
- Uniqueness: The presence of the fluorine atom in 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid imparts unique electronic properties, influencing its reactivity and interactions with biological targets.
- Reactivity: Fluorine’s electronegativity can enhance the compound’s stability and resistance to metabolic degradation compared to its chloro, bromo, and methyl analogs.
特性
CAS番号 |
1365272-55-4 |
|---|---|
分子式 |
C15H11FO3 |
分子量 |
258.2444432 |
同義語 |
4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B1143939.png)
![(2S)-2-Amino-6-(((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)hexanoic acid](/img/structure/B1143940.png)


![3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1143951.png)

![3-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1143953.png)

